

Mass Spectrometry Analysis of Gonzalitosin I: Application Notes and Protocols

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Compound of Interest

Compound Name: *Gonzalitosin I*

Cat. No.: *B1587989*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonzalitosin I, a naturally occurring trimethoxyflavone, has garnered interest within the scientific community due to its potential pharmacological activities.[1] Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their diverse biological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2] [3][4] **Gonzalitosin I**, with its IUPAC name 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one, possesses a chemical formula of C₁₈H₁₆O₆ and a molecular weight of approximately 328.3 g/mol.[5] The strategic placement of methoxy groups on the flavone backbone can enhance metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile and therapeutic efficacy.[1]

This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of **Gonzalitosin I**. The methodologies outlined herein are designed to facilitate the identification, characterization, and quantification of this compound in various matrices, supporting research and drug development endeavors.

Physicochemical Properties of Gonzalitosin I

A summary of the key physicochemical properties of **Gonzalitosin I** is presented in the table below. This information is essential for method development in mass spectrometry.

Property	Value	Reference
Molecular Formula	C18H16O6	[5]
Molecular Weight	328.3 g/mol	[5]
IUPAC Name	2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one	[5]
Class	Trimethoxyflavone	[1][5]

Mass Spectrometry Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of flavonoids like **Gonzalitosin I**.^[1] Electrospray ionization (ESI) is a commonly employed soft ionization technique that is well-suited for these moderately polar compounds, and it can be operated in both positive and negative ion modes to provide comprehensive structural information.^{[2][3]}

Predicted Fragmentation Pattern

Based on the known fragmentation patterns of flavonoids and methoxy-substituted compounds, a theoretical fragmentation pathway for **Gonzalitosin I** in positive ion mode ESI-MS/MS can be proposed. The protonated molecule $[M+H]^+$ would have a mass-to-charge ratio (m/z) of approximately 329.1. Key fragmentation events are expected to include:

- Loss of a methyl radical ($\bullet\text{CH}_3$): This is a characteristic fragmentation for methoxylated flavonoids, resulting in a fragment at m/z 314.1.^{[2][6]}
- Sequential loss of carbon monoxide (CO): The flavone core can undergo losses of CO, leading to fragments at m/z 301.1 (from $[M+H-\text{CO}]^+$) and m/z 286.1 (from $[M+H-\text{CO}-\text{CH}_3]^+$).^[6]
- Retro-Diels-Alder (RDA) fragmentation: Cleavage of the C-ring can provide valuable structural information about the substitution patterns on the A and B rings.^[6]

Table of Predicted Major Fragment Ions for **Gonzalitosin I** in Positive Ion Mode ESI-MS/MS:

Precursor Ion (m/z)	Predicted Fragment Ion (m/z)	Proposed Neutral Loss
329.1	314.1	•CH ₃
329.1	301.1	CO
314.1	286.1	CO
329.1	167.0	C ₉ H ₇ O ₃ (B-ring fragment)
329.1	151.0	C ₈ H ₇ O ₄ (A-ring fragment)

Experimental Protocol: LC-MS/MS Analysis of Gonzalitosin I

This protocol outlines a general procedure for the analysis of **Gonzalitosin I** using a standard high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

Sample Preparation

- **Standard Solution:** Prepare a stock solution of **Gonzalitosin I** at 1 mg/mL in methanol. Serially dilute the stock solution with methanol to prepare working standards ranging from 1 ng/mL to 1000 ng/mL.
- **Matrix Samples (e.g., plasma, tissue homogenate):** Perform a protein precipitation extraction by adding three volumes of ice-cold acetonitrile to one volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

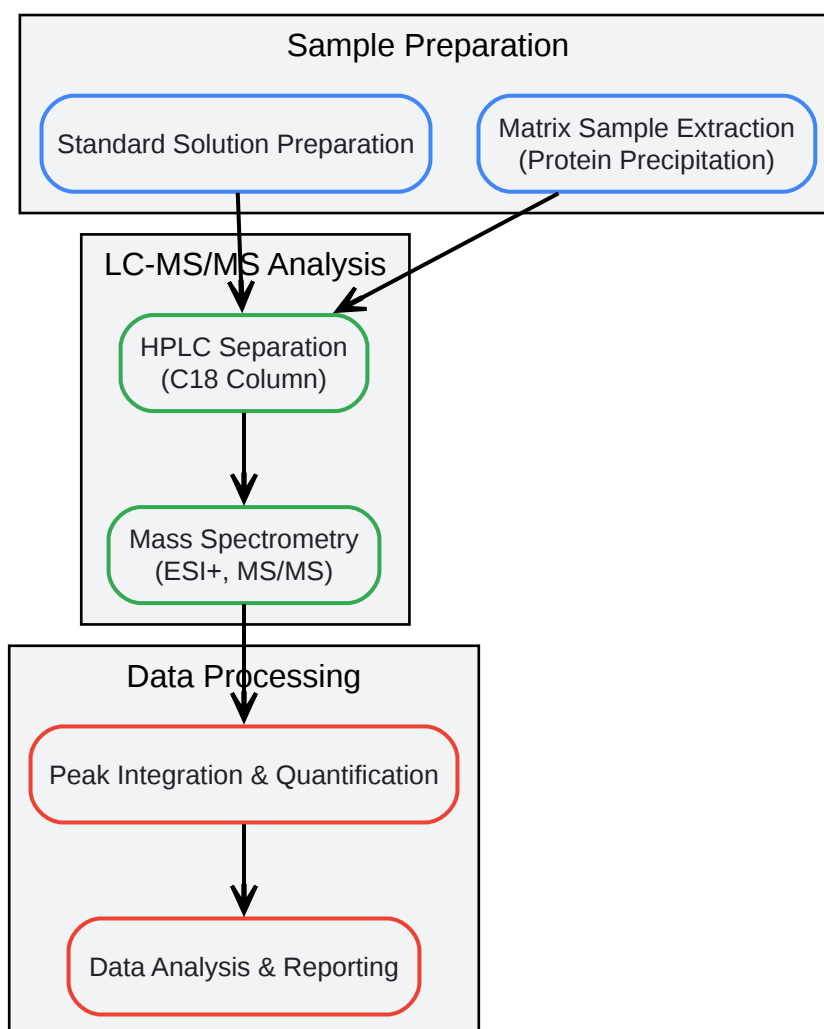
Liquid Chromatography Conditions

Parameter	Condition
Column	C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
MS/MS Transitions	Monitor the transition from the precursor ion (m/z 329.1) to the most stable product ions (e.g., m/z 314.1, 167.0). Optimize collision energy for each transition.

Experimental Workflow



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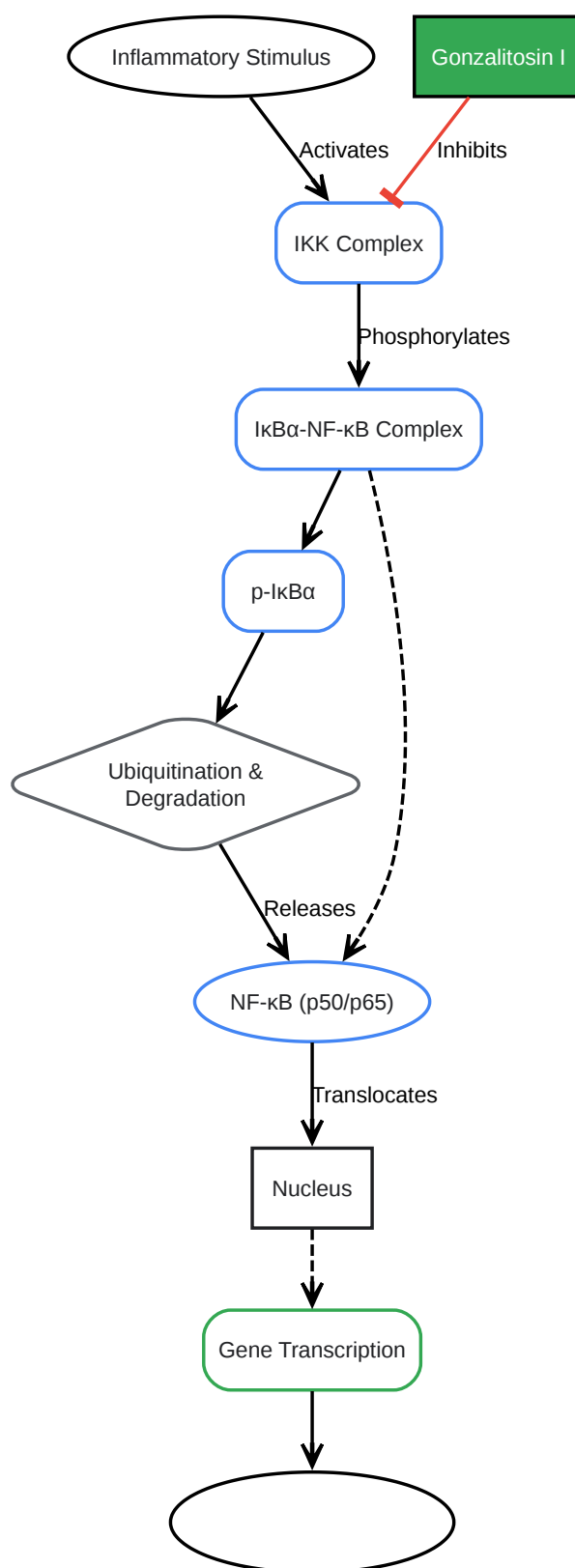
Caption: Workflow for the LC-MS/MS analysis of **Gonzalitosin I**.

Potential Biological Activity and Signaling Pathway

Trimethoxyflavones, including compounds structurally related to **Gonzalitosin I**, have been reported to exhibit a range of biological activities, notably anti-inflammatory and antioxidant effects.[1][2][3] A plausible mechanism for these effects involves the modulation of key inflammatory signaling pathways such as the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In response to inflammatory stimuli, the IKK complex phosphorylates I κ B α , leading to its ubiquitination and degradation. This allows the NF- κ B dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Gonzalitosin I may exert its anti-inflammatory effects by inhibiting one or more steps in this cascade.

NF- κ B Signaling Pathway and Potential Inhibition by Gonzalitosin I



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Caption: Potential inhibition of the NF-κB signaling pathway by **Gonzalitosin I**.

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